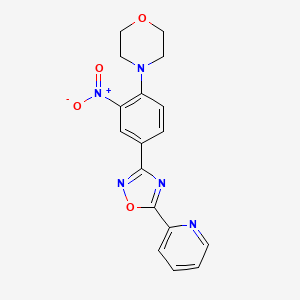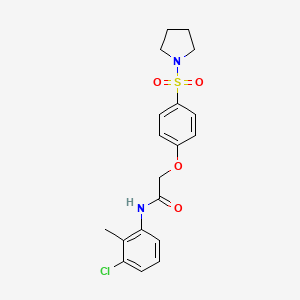
N-(3-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a Janus kinase (JAK) inhibitor that has been shown to be effective in the treatment of various autoimmune diseases.
Mécanisme D'action
N-(3-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide inhibits the activity of JAK enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors that are involved in autoimmune diseases. By inhibiting JAK enzymes, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines, leading to a reduction in inflammation and disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increases the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). This compound also reduces the activation of immune cells such as T cells and B cells, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in lab experiments is its specificity for JAK enzymes, which allows for a more targeted approach in studying the effects of JAK inhibition. However, this compound has been shown to have off-target effects on other enzymes such as tyrosine kinase 2 (TYK2), which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the potential use of this compound in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Another area of interest is the development of more specific JAK inhibitors that have fewer off-target effects. Additionally, research on the long-term safety and efficacy of this compound is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is synthesized using a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride and purified to obtain this compound.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving disease symptoms in preclinical and clinical studies.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-14-17(20)5-4-6-18(14)21-19(23)13-26-15-7-9-16(10-8-15)27(24,25)22-11-2-3-12-22/h4-10H,2-3,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZWSCNUOBORJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

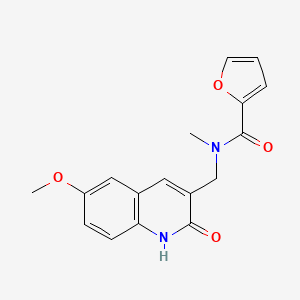


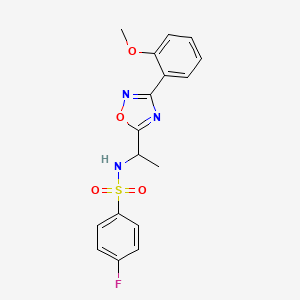


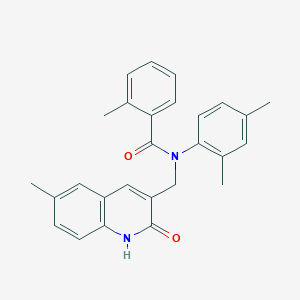

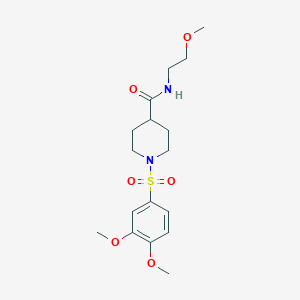

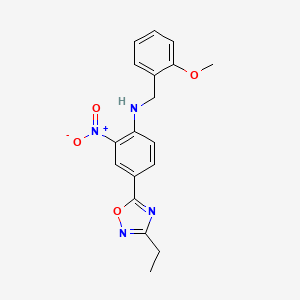
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7702236.png)
